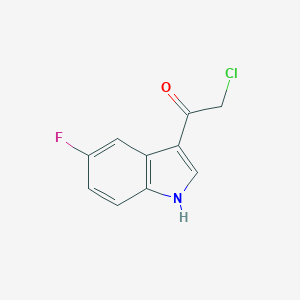

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIFGVNMNJLYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115027-06-0 | |

| Record name | 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone (CAS No. 115027-06-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its applications as a versatile building block in the development of novel therapeutic agents. The information presented is intended to support researchers and scientists in their drug discovery and development endeavors.

Introduction

This compound (CAS No. 115027-06-0) is a halogenated indole derivative that serves as a crucial precursor in the synthesis of a variety of biologically active molecules. The presence of a reactive chloroacetyl group at the 3-position of the 5-fluoroindole scaffold makes it a valuable intermediate for introducing diverse functionalities and constructing complex molecular architectures. Its utility is particularly noted in the synthesis of compounds targeting a range of biological pathways, highlighting its significance in the field of drug discovery.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 115027-06-0 | N/A |

| Molecular Formula | C₁₀H₇ClFNO | N/A |

| Molecular Weight | 211.62 g/mol | N/A |

| Appearance | White powder | [1] |

| Application | Intermediate in drug synthesis | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride.[2] This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds to aromatic rings.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of an indole derivative, which can be adapted for the synthesis of this compound.

Materials:

-

5-Fluoroindole

-

Chloroacetyl chloride

-

A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), or Boron trifluoride etherate (BF₃·OEt₂))

-

Anhydrous aprotic solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), or 1,2-Dichloroethane)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, organic solvents for extraction)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of 5-fluoroindole in an anhydrous aprotic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath (0 °C).

-

Addition of Lewis Acid: The Lewis acid catalyst is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Addition of Acylating Agent: A solution of chloroacetyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction is allowed to stir at 0 °C for an additional 1-2 hours and then warmed to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst-product complex.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of various pharmacologically active compounds. The chloroacetyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.

While specific drugs directly synthesized from this intermediate are not prominently disclosed in publicly available literature, its structural motifs are present in compounds with known biological activities. For instance, indole-based compounds are known to interact with various biological targets, including serotonin receptors and protein kinases. The 5-fluoro substitution can enhance metabolic stability and binding affinity.

Potential Synthetic Applications

References

Technical Guide: Physicochemical Properties of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and analytical protocols for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. Due to the limited availability of experimental data for this specific molecule, this guide also furnishes adaptable protocols based on analogous 3-acylindole compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related compounds in drug discovery and development.

Chemical Identity and Properties

This compound is a halogenated derivative of an indole, a common scaffold in medicinal chemistry. The presence of the chloroacetyl group at the 3-position and a fluorine atom at the 5-position of the indole ring is anticipated to significantly influence its chemical reactivity and biological activity.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFNO | Calculated |

| Molecular Weight | 211.62 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride. This method is a common and effective way to introduce an acyl group at the C3 position of the indole ring.

Materials:

-

5-Fluoroindole

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with dry nitrogen or argon gas.

-

Reagent Addition: 5-fluoroindole (1 equivalent) is dissolved in anhydrous dichloromethane and the solution is cooled to 0°C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

-

Acylation: Chloroacetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: The reaction is stirred at 0°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of crushed ice, followed by cold water.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To determine the proton environment of the molecule. Expected signals would include those for the indole NH, the aromatic protons on the indole ring, and the methylene protons of the chloroacetyl group.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

General Protocol:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

2.2.2. Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing purity.

General Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (for GC-MS) or a mobile phase compatible solvent (for LC-MS).

-

Inject the sample into the GC-MS or LC-MS system.

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow.

Conclusion

This technical guide provides essential information on the physicochemical properties, synthesis, and analysis of this compound. While specific experimental data for this compound are scarce, the provided protocols for analogous molecules offer a solid starting point for researchers. The methodologies outlined herein are robust and can be adapted to facilitate the production and characterization of this and other novel indole derivatives for further investigation in various scientific disciplines, particularly in the field of medicinal chemistry.

A Technical Guide to 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, proposes a detailed experimental protocol for its synthesis, and discusses its potential biological significance within the broader context of indole-based compounds.

Quantitative Data Summary

The precise experimental data for this compound is not widely published. However, its key molecular properties can be calculated and compared with structurally similar analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₇ClFNO | 211.62 (Calculated) | Not available |

| 2-chloro-1-(1H-indol-3-yl)ethanone | C₁₀H₈ClNO | 193.63 | 28755-03-5[1] |

| 2-chloro-1-(5-ethoxy-1H-indol-3-yl)ethanone | C₁₂H₁₂ClNO₂ | 237.68 | Not available[2] |

| 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone | C₁₁H₁₀ClNO | 207.66 | 17716-91-5[3] |

| 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone | C₁₀H₇Cl₂NO | 228.075 | 38693-11-7[4] |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a reliable synthetic route can be proposed based on established methods for analogous compounds, particularly the Friedel-Crafts acylation of indole derivatives.[5]

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 3-chloroacetylindole.[5]

Reaction: Friedel-Crafts Acylation

Starting Material: 5-Fluoroindole

Reagent: Chloroacetyl chloride

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃) or diethylaluminum chloride (Et₂AlCl).

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Procedure:

-

Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoroindole (1 equivalent) in the chosen dry solvent under an inert nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Lewis Acid: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the stirred solution. Maintain the temperature at 0°C.

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same dry solvent dropwise to the reaction mixture over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Visualizations

Synthetic Workflow

References

Technical Guide: 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive overview of the available technical information regarding the structure, synthesis, and potential biological significance of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates information on its constituent parts and analogous compounds to provide a foundational resource.

Chemical Structure and Properties

The chemical structure of this compound consists of a 5-fluoroindole core acylated at the 3-position with a chloroacetyl group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₇ClFNO | Calculated |

| Molecular Weight | 211.62 g/mol | Calculated |

| CAS Number | Not available | - |

Table 2: Physicochemical Data (Predicted and from Analogues)

| Property | This compound | 2-chloro-1-(1H-indol-3-yl)ethanone | Source (Analogue) |

| Melting Point | Data not available | 212-214 °C | [1] |

| Boiling Point | Data not available | 379.1 °C at 760 mmHg | [2] |

| Density | Data not available | 1.337 g/cm³ | [2] |

| Flash Point | Data not available | 183 °C | [2] |

| Solubility | Data not available | Soluble in DMSO | [1] |

| Spectroscopic Data | 1H NMR data exists but is not publicly accessible | Data available | [3] |

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is anticipated to be the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride. While a specific protocol for this exact reaction is not detailed in the available literature, the following procedure is adapted from established methods for the acylation of indoles.

3.1. Synthesis of this compound via Friedel-Crafts Acylation

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

5-Fluoroindole

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15-30 minutes at 0 °C.

-

Addition of 5-Fluoroindole: Dissolve 5-fluoroindole (1.0 equivalent) in anhydrous carbon disulfide and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. Stir vigorously until the complex decomposes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Table 3: Properties of Starting Material: 5-Fluoroindole

| Property | Value | Source |

| CAS Number | 399-52-0 | |

| Molecular Formula | C₈H₆FN | |

| Molecular Weight | 135.14 g/mol | |

| Melting Point | 45-48 °C | |

| Appearance | White to pale yellow powder | - |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the structural motifs present in the molecule, namely the α-haloketone and the fluorinated indole, are found in compounds with a wide range of biological activities.

4.1. α-Haloketones as Enzyme Inhibitors

α-Haloketones are known to be reactive electrophiles that can covalently modify nucleophilic residues (such as cysteine, histidine, or serine) in the active sites of enzymes, leading to irreversible inhibition.[4] This mechanism is particularly relevant for enzymes such as proteases and kinases.

4.2. Indole Derivatives in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Fluorinated indoles, in particular, have been investigated for their potential as cytotoxic agents and enzyme inhibitors. For instance, 5-fluoroindole-3-acetic acid has been shown to be a prodrug that, upon activation by peroxidases, exhibits potent cytotoxic activity in tumor cell lines.[5]

4.3. Hypothesized Signaling Pathway Involvement

Given the potential for α-haloketones to act as irreversible enzyme inhibitors, this compound could potentially target a variety of signaling pathways depending on the specific enzyme it inhibits. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway.

References

- 1. 28755-03-5 CAS MSDS (Ethanone, 2-chloro-1-(3-indolyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-chloro-1-(1H-indol-3-yl)ethanone | 28755-03-5 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the chemical compound 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. Despite its availability from various chemical suppliers as a potential building block in synthetic chemistry, a comprehensive review of publicly accessible scientific literature and databases reveals a significant absence of data on its biological effects. This document outlines the known chemical properties of the compound and highlights the current void in our understanding of its pharmacological or toxicological profile.

Chemical Identity and Properties

This compound is a halogenated indole derivative. The presence of the indole nucleus, a privileged scaffold in medicinal chemistry, suggests potential for biological activity. The fluorination at the 5-position and the chloroacetyl group at the 3-position are common modifications used to modulate the physicochemical and pharmacological properties of indole-based compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFNO | Chemical Supplier Catalogs |

| Molecular Weight | 211.62 g/mol | Chemical Supplier Catalogs |

| Appearance | Reported as a solid (powder/crystals) | Chemical Supplier Catalogs |

| Purity | Typically >95% (as per supplier specifications) | Chemical Supplier Catalogs |

Review of Biological Activity

A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was conducted to identify any studies pertaining to the biological activity of this compound. The search terms included the compound name, its chemical formula, and various combinations with terms such as "biological activity," "pharmacology," "toxicology," "mechanism of action," and "in vitro/in vivo studies."

Potential Areas of Investigation: A Forward Look

Given the structural features of this compound, several avenues for future research could be envisioned. The indole core is a key component of many biologically active molecules, including neurotransmitters (e.g., serotonin), alkaloids, and a wide array of synthetic drugs with anticancer, anti-inflammatory, and antimicrobial properties. The α-haloketone moiety is a reactive electrophile that can potentially act as a covalent inhibitor of various enzymes.

Below is a generalized workflow for the initial biological screening of a novel chemical entity like this compound.

Conclusion

At present, this compound remains a chemical entity with uncharacterized biological activity. While its structure suggests potential for interaction with biological systems, there is a clear lack of empirical data to support any specific pharmacological application. This guide serves to inform the scientific community of this knowledge gap and to propose a structured approach for any future investigation into the biological properties of this and related compounds. Researchers undertaking studies on this molecule will be charting new territory and their findings will be of significant value to the fields of medicinal chemistry and drug discovery.

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a halogenated indole derivative that holds potential as a versatile intermediate in synthetic organic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of a fluorine atom at the 5-position and a reactive chloroacetyl group at the 3-position makes this molecule a valuable building block for the synthesis of more complex heterocyclic systems and potential therapeutic agents. This technical guide provides a review of the available scientific literature on the synthesis and characterization of this compound.

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of 5-fluoro-1H-indole. This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the electron-rich C3 position of the indole ring.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not extensively documented in the available literature, a general procedure for the Friedel-Crafts acylation of indoles can be adapted. The following is a representative protocol based on the synthesis of analogous 3-chloroacetylindoles.

General Procedure for Friedel-Crafts Acylation of 5-fluoro-1H-indole:

-

Reaction Setup: To a solution of 5-fluoro-1H-indole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) is added portion-wise at a reduced temperature (typically 0 °C to -10 °C).

-

Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred reaction mixture, maintaining the reduced temperature.

-

Reaction Progression: The reaction is stirred at low temperature for a specified period and may be allowed to warm to room temperature to ensure completion. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.

Physicochemical and Spectroscopic Data

Limited quantitative data for this compound is available in the public domain. The following table summarizes the known spectroscopic information.

| Data Type | Value | Reference |

| ¹H NMR | Spectrum available (DMSO-d₆) | [1] |

¹H NMR Spectral Data Interpretation: A publicly available ¹H NMR spectrum of this compound in DMSO-d₆ provides key structural information.[1] The spectrum would be expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the 5-fluoro substituent, as well as a singlet for the methylene protons of the chloroacetyl group.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the electrophilic chloroacetyl group. The α-chloro ketone moiety is a versatile functional group that can participate in various nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 3-position of the indole ring, making it a valuable intermediate for the synthesis of diverse chemical libraries.

Potential applications of this compound as a synthetic intermediate include:

-

Synthesis of Heterocyclic Compounds: The chloroacetyl group can be used to construct various heterocyclic rings fused to or substituted on the indole core.

-

Medicinal Chemistry: As a building block for the synthesis of potential drug candidates. The fluorinated indole motif is of interest in medicinal chemistry due to the often-favorable effects of fluorine on metabolic stability and binding affinity.[2]

-

Material Science: As a precursor for the synthesis of functional organic materials.

Biological Activity

While the direct biological activity of this compound has not been extensively reported, related fluorinated indole and chloroacetyl-containing compounds have shown a range of biological activities, including anticancer and antimicrobial properties.[2] The presence of the reactive chloroacetyl group suggests that the compound could act as a covalent inhibitor of biological targets. Further research is needed to explore the specific biological profile of this molecule.

Conclusion

References

"discovery and history of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone"

An In-Depth Technical Guide on the Discovery and History of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

Introduction

Historical Context: The Rise of Indole Chemistry

The story of indole chemistry is intrinsically linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] He later proposed its chemical structure in 1869.[1] The late 19th and early 20th centuries saw the development of foundational synthetic methods that are still in use today.

One of the most significant breakthroughs was the Fischer indole synthesis , developed in 1883 by Emil Fischer.[2][3] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, remains a versatile and widely used method for preparing substituted indoles.[2][4] Another pivotal method, the Leimgruber–Batcho indole synthesis , was disclosed in a patent in 1976 and has become particularly popular in the pharmaceutical industry for its high yields and ability to produce specifically substituted indoles.[1] These seminal discoveries laid the groundwork for the synthesis of a virtually limitless number of indole derivatives, including fluorinated and acylated variants.

Synthetic Pathways to this compound

The synthesis of the target compound can be logically dissected into two primary stages: the formation of the 5-fluoro-1H-indole core and the subsequent introduction of the 2-chloroacetyl group at the 3-position.

Synthesis of the 5-Fluoro-1H-indole Scaffold

The incorporation of fluorine into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Several methods have been reported for the synthesis of 5-fluoroindole.

One common approach involves the reductive cyclization of a nitro-aromatic precursor. For instance, 5-fluoroindole can be prepared from 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Another established route is the Sandmeyer-type cyclization of substituted isonitroacetanilides in the presence of a strong acid like concentrated sulfuric acid.[6]

Table 1: Selected Synthetic Methods for 5-Fluoroindole and Related Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile | 10% Pd/C, H₂, Anhydrous Ethanol, rt | 5-Fluoroindole | 81% | [5] |

| 5-Fluoro-2-indolinone | Pinacol borane, Y[N(SiMe₃)₂]₃, Toluene, 120°C, 36h | 5-Fluoroindole | 92% | [5] |

| 4-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl, Na₂SO₄; then conc. H₂SO₄ | 5-Fluoro-1H-indole-2,3-dione | 77% (over 2 steps) | [6] |

Introduction of the 2-Chloroacetyl Group: Friedel-Crafts Acylation

With the 5-fluoro-1H-indole core in hand, the next critical step is the introduction of the 2-chloroacetyl side chain. The preferred site for electrophilic substitution on the indole ring is the C3 position, due to the superior stability of the resulting cationic intermediate.[4] The most direct method for this transformation is the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Crafts in 1877.[7]

This reaction typically involves treating the indole with an acylating agent, such as chloroacetyl chloride or chloroacetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂).[7][8] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich indole ring.[9] In recent years, organocatalytic methods have also been developed, using catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to achieve C3 acylation under milder conditions.[10]

Table 2: Conditions for Friedel-Crafts Acylation of Indoles

| Indole Substrate | Acylating Agent | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Indole | Benzoyl Chloride | DBN | CH₂Cl₂, rt, 4h | 3-Benzoylindole | 88% | [10] |

| Indole | Acyl Chlorides | Dialkylaluminum Chloride | Not specified | 3-Acylindole | General Method | [8] |

| 3-Hydroxyacetophenone | Sulfuryl Chloride | Methanol, Ethyl acetate/DCM, rt, 1h | 2-Chloro-1-(3-hydroxyphenyl)ethanone | 95% | [11] |

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps, based on established methodologies.

Protocol 1: Synthesis of 5-Fluoroindole via Reductive Cyclization[6]

-

To a round-bottom flask under a nitrogen atmosphere, add 10% Palladium on carbon (110 mg).

-

Add a solution of 2-(5-fluoro-2-nitrophenyl)-5-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).

-

Degas the mixture and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Monitor the reaction for completion by ¹⁹F NMR.

-

Once complete, replace the hydrogen atmosphere with nitrogen.

-

Quench any unreacted Pd/C by adding chloroform (CHCl₃).

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the layers and back-extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid.

Protocol 2: Friedel-Crafts Acylation of 5-Fluoroindole (Proposed)

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 50 mL) and aluminum chloride (AlCl₃) (1.2 eq).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred suspension.

-

Stir the mixture at 0°C for 15-20 minutes.

-

Add a solution of 5-fluoroindole (1.0 eq) in anhydrous DCM (20 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.

Visualizing the Synthetic Workflow

The logical flow from starting materials to the final product is a critical aspect of synthetic chemistry.

Caption: Proposed synthetic workflow for this compound.

Biological and Pharmaceutical Context

While specific biological data for this compound is not publicly documented, the structural motifs present suggest potential applications. The α-haloketone functionality makes it a versatile intermediate for further chemical modifications, such as the synthesis of various heterocyclic systems. Chlorinated acetophenones are widely used as intermediates in the manufacturing of active pharmaceutical ingredients.[11]

Furthermore, indole derivatives possessing halogen substitutions and various side chains at the C3 position have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiproliferative effects.[12][13] For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[12] Therefore, it is plausible that this compound could serve as a key building block in the development of novel therapeutic agents.

Conclusion

The history of this compound is not one of a singular, celebrated discovery but rather a logical outcome of over a century of advancements in organic chemistry. Its existence is predicated on the foundational work of pioneers like Baeyer and Fischer, who first unlocked the chemistry of the indole nucleus. The synthesis of this specific molecule relies on robust and well-established reactions, primarily the formation of a fluorinated indole core followed by a regioselective Friedel-Crafts acylation. As a versatile chemical intermediate, it holds potential for the synthesis of more complex molecules with valuable biological properties, continuing the long and fruitful legacy of indole in the field of drug discovery.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Navigating the Unknown: A Technical Safety and Hazard Guide for 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the potential safety and hazard considerations for the research chemical 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone. It is imperative to note that, as of the date of this document, a specific Safety Data Sheet (SDS) or comprehensive toxicological profile for this compound is not publicly available. Consequently, this molecule must be treated as a substance of unknown toxicity, and all handling procedures should reflect a high degree of caution.

The information herein is compiled from an analysis of its constituent functional groups—a 5-fluoroindole nucleus and an α-chloro ketone moiety—and established protocols for handling uncharacterized chemical compounds.

Executive Hazard Summary: An Uncharacterized Compound

Given the absence of empirical data, a conservative approach to safety is mandatory. The primary directive is to prevent all routes of exposure: inhalation, dermal contact, and ingestion. The toxicological properties of this compound have not been determined. However, analysis of its structural components suggests potential for significant biological activity and associated hazards.

Key Anticipated Hazards:

-

High Potency/Toxicity: As a novel, uncharacterized substance, it should be assumed to be highly potent and toxic.

-

Irritation: The 5-fluoroindole scaffold, present in related compounds, is associated with skin and eye irritation. [1]* Alkylation Potential: α-chloro ketones are reactive electrophiles and can act as alkylating agents, potentially reacting with biological nucleophiles such as DNA and proteins. This raises concerns for mutagenicity and cytotoxicity.

-

Respiratory Irritation: Many fine chemical powders can cause respiratory irritation. [1]

Prudent Handling and Personal Protective Equipment (PPE)

All operations involving this compound should be conducted within a certified chemical fume hood or other suitable containment. A designated and clearly labeled area should be established for its use.

Table 1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), inspected before use. Consider double-gloving. | To prevent dermal absorption, a likely route of exposure. |

| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield if a splash hazard exists. | To protect against accidental splashes of solutions or contact with airborne powder. |

| Body Protection | A lab coat, buttoned, with tight-fitting cuffs. Consider a disposable gown for larger quantities. | To prevent contamination of personal clothing. |

| Respiratory Protection | A fit-tested N95 respirator is the minimum for handling solids. For volatile solutions or potential aerosol generation, a higher level of protection (e.g., a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator - PAPR) is recommended. | To prevent inhalation of the compound, which could be a primary exposure route for potent substances. |

Workflow for Handling Uncharacterized Compounds

The following diagram outlines the necessary steps for safely handling this compound.

Hazard Analysis Based on Chemical Structure

The potential hazards of this compound can be inferred from its functional groups.

5-Fluoroindole Moiety

The indole ring is a common scaffold in biologically active molecules. The addition of a fluorine atom can significantly alter its metabolic stability and biological activity.

-

Related Compound Toxicity: The parent compound, 5-fluoroindole, is classified as causing skin and eye irritation, and may cause respiratory irritation. [1]Another related compound, 5-fluoro-1,3-dihydro-2H-indol-2-one, is noted as being toxic if swallowed. [2]Studies on 5-fluoroindole-3-acetic acid have demonstrated potent cytotoxicity in various cell lines after enzymatic activation. [3]This suggests that the 5-fluoroindole core can be associated with significant biological effects.

α-Chloro Ketone Moiety

α-haloketones are a class of reactive organic compounds.

-

Reactivity: The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. This makes α-chloro ketones reactive towards biological nucleophiles such as the thiol groups in cysteine residues of proteins and the nitrogen atoms in DNA bases.

-

Synthetic Precursors: α-chloro ketones are utilized as key building blocks in the synthesis of various pharmaceuticals, including HIV protease inhibitors. [4][5][6]Their utility stems from their reactivity.

-

General Hazards: While specific toxicity data for this functional group in this context is unavailable, the general reactivity warrants caution. Halogenated hydrocarbons can exhibit anesthetic effects and may have adverse effects on the liver and kidneys. [7]

Emergency Procedures and First Aid

In the event of an exposure, immediate action is critical.

Table 2: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the affected individual to fresh air immediately. Seek medical attention. If breathing is difficult, trained personnel may administer oxygen. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste containing this compound, including contaminated PPE and glassware, must be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash.

Conclusion

The handling of this compound demands a rigorous and cautious approach due to the lack of specific safety and toxicological data. Researchers and laboratory personnel must adhere to the principles of handling uncharacterized, potentially potent compounds. This includes the consistent use of appropriate engineering controls and personal protective equipment, as well as a thorough understanding of the potential hazards inferred from its chemical structure. All work should be planned to minimize the quantity of material used and the potential for exposure.

References

- 1. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 7. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

The Latent Therapeutic Potential of 2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone: A Technical Guide for Medicinal Chemists

An In-Depth Exploration of a Versatile Scaffold for Drug Discovery

Abstract

This technical guide delves into the prospective applications of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone in the field of medicinal chemistry. While direct therapeutic applications of this specific molecule are not yet extensively documented in publicly available literature, its structural motifs—a fluorinated indole core and a reactive α-chloro ketone—position it as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. By examining the known reactivity of the 3-chloroacetylindole scaffold and the biological significance of fluorinated indole-containing compounds, this paper aims to provide a forward-looking perspective on its potential as a precursor for a new generation of targeted therapies. We will explore potential synthetic pathways, hypothesize therapeutic targets, and provide illustrative experimental protocols and data presentation formats to guide future research and development efforts.

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical properties of the indole ring, often enhancing metabolic stability, binding affinity, and bioavailability. Furthermore, the 3-acylindole moiety is a common feature in bioactive molecules. The presence of a reactive chloromethyl ketone group at this position in This compound provides a chemical handle for a multitude of synthetic transformations, making it an attractive starting material for the construction of diverse chemical libraries.

This guide will serve as a roadmap for researchers, scientists, and drug development professionals, outlining the untapped potential of this compound and providing a framework for its exploration in the synthesis of novel drug candidates.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is sparse, its properties can be inferred from related compounds. The fluorination is expected to increase its lipophilicity and alter its electronic properties.

Synthesis: The synthesis of the parent compound, 2-chloro-1-(1H-indol-3-yl)ethanone, is well-established. A common route for the synthesis of the title compound involves the Friedel-Crafts acylation of 5-fluoroindole with chloroacetyl chloride.

Potential Synthetic Transformations and Applications

The primary utility of this compound in medicinal chemistry lies in the high reactivity of the α-chloro ketone moiety. This functional group is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This reactivity opens the door to the synthesis of a vast array of derivatives with potential therapeutic applications.

Synthesis of Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. By reacting this compound with various nitrogen-containing heterocycles (e.g., aminopyrimidines, aminopyrazoles), it is possible to construct compounds that can target the ATP-binding site of various kinases. For instance, Janus Kinase (JAK) inhibitors often feature heterocyclic cores.

Development of Anticancer Agents

The 5-fluoro-2-oxindole scaffold is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. While not a direct derivative, the structural similarity suggests that derivatives of this compound could be explored as precursors to novel anticancer agents. For example, reaction with nucleophiles to form complex heterocyclic systems is a common strategy in the development of new oncology drug candidates.

Exploration as Antiviral Agents

Indole derivatives have also shown promise as antiviral agents. The reactive chloroacetyl group can be used to covalently modify viral enzymes or proteins. Alternatively, it can serve as a linker to attach the indole core to other pharmacophores known to possess antiviral activity.

Data Presentation: A Framework for Future Studies

As specific derivatives of this compound are synthesized and tested, systematic data collection and presentation will be crucial. The following table provides a template for summarizing key quantitative data for newly synthesized compounds.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Solubility (µg/mL) |

| CFIE-PYR-001 | JAK2 | (Hypothetical) 50 | HEL | (Hypothetical) 0.5 | (Hypothetical) 25 |

| CFIE-PYR-002 | EGFR | (Hypothetical) 120 | A549 | (Hypothetical) 1.2 | (Hypothetical) 15 |

| CFIE-THZ-001 | VEGFR2 | (Hypothetical) 80 | HUVEC | (Hypothetical) 0.8 | (Hypothetical) 30 |

Note: The data presented in this table is purely illustrative to provide a template for future experimental results. No public data is currently available for derivatives of this compound.

Experimental Protocols: Foundational Methodologies

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.

General Procedure for Nucleophilic Substitution

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added the desired nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq). The reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Kinase Inhibition Assay Protocol

Kinase activity can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. A typical protocol would involve incubating the target kinase with a specific substrate and ATP in the presence of varying concentrations of the test compound. The reaction is allowed to proceed for a set time at a controlled temperature, after which a detection reagent is added to measure the extent of substrate phosphorylation. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Visualizing Pathways and Workflows

Graphical representations are essential for conveying complex information in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate a potential synthetic workflow and a hypothetical signaling pathway that could be targeted by derivatives of this compound.

Caption: Synthetic workflow for generating kinase inhibitors.

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

While this compound remains a relatively unexplored entity in medicinal chemistry literature, its chemical architecture strongly suggests significant potential as a versatile starting material for the synthesis of novel therapeutic agents. The combination of a fluorinated indole core and a reactive electrophilic handle provides a powerful platform for generating diverse libraries of compounds for biological screening. Future research should focus on the systematic exploration of its reactivity with a wide range of nucleophiles to generate novel heterocyclic systems. Subsequent screening of these compounds against various biological targets, particularly protein kinases implicated in cancer and inflammatory diseases, could unveil new lead compounds for drug development. The frameworks and methodologies presented in this guide offer a starting point for unlocking the full therapeutic potential of this promising, yet underutilized, chemical scaffold.

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry and drug discovery. Its inherent versatility and presence in a multitude of biologically active natural products and synthetic compounds have cemented its importance in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of indole derivatives, encompassing their diverse properties, detailed experimental methodologies for their synthesis and evaluation, and a visual representation of their engagement with key biological pathways.

Core Properties and Therapeutic Potential of Indole Derivatives

Indole derivatives exhibit a remarkable breadth of biological activities, a testament to the scaffold's ability to interact with a wide array of biological targets. The electronic properties of the indole ring, characterized by its π-electron-rich system, facilitate a range of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to enzymes and receptors.

Anticancer Activity

A significant area of research has focused on the anticancer properties of indole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Chalcone-indole hybrid | Various | 0.22 - 1.80 | Tubulin polymerization inhibition |

| Quinoline-indole hybrid | Various | 0.002 - 0.011 | Tubulin polymerization inhibition (colchicine binding site) |

| Benzimidazole-indole hybrid | Various | 0.05 | Tubulin polymerization inhibition |

| Indole-vinyl sulfone | Various | - | Tubulin inhibition |

| Indole-thiophene complex | MDA-MB-231 (Breast) | 13 - 19 | - |

| Ursolic acid-indole conjugate (5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 | Topoisomerase IIα inhibition |

| Ursolic acid-indole conjugate (5f) | HepG2 (Hepatocarcinoma) | 0.91 | Topoisomerase IIα inhibition |

| Indole-based sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | - |

| Indole-based sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | - |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action can include disruption of microbial membranes, inhibition of essential enzymes, and interference with biofilm formation.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 |

| Ciprofloxacin-indole hybrid (8b) | S. aureus CMCC 25923 | 0.0625 |

| Ciprofloxacin-indole hybrids | Gram-positive and Gram-negative bacteria | 0.25 - 32 |

| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 |

| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 |

| 6-bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 |

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed protocols for key experiments commonly employed in the synthesis and biological evaluation of indole derivatives.

Synthesis: The Fischer Indole Synthesis of 2-Phenylindole

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1] This protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[2][3][4][5]

Step 1: Formation of Acetophenone Phenylhydrazone

-

In a suitable flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Add glacial acetic acid to the solution.

-

Slowly add phenylhydrazine (1 equivalent) to the mixture with continuous stirring.

-

Heat the reaction mixture gently for 10-15 minutes.

-

Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone.

-

Collect the precipitate by filtration, wash with cold dilute hydrochloric acid, followed by cold ethanol.

-

Dry the product to obtain acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole

-

Place the dried acetophenone phenylhydrazone in a beaker.

-

Carefully add a mixture of polyphosphoric acid or a mixture of sulfuric and phosphoric acid.[2]

-

Heat the mixture in a water bath at 100-120°C for 20-30 minutes with constant stirring.

-

Pour the hot reaction mixture into a beaker of cold water.

-

Collect the precipitated crude 2-phenylindole by filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Biological Evaluation: In Vitro Tubulin Polymerization Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target for anticancer drugs. The polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm using a spectrophotometer.[6][7][8][9]

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test indole derivative (dissolved in DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

Negative control (DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin polymerization buffer and keep it on ice.

-

Prepare a stock solution of the test indole derivative and controls in DMSO.

-

On ice, prepare the reaction mixture in the microplate wells. For a 100 µL final volume:

-

Add the appropriate volume of General Tubulin Buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 10%.

-

Add the test compound or control to the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%).

-

-

Initiate the polymerization by adding the purified tubulin to a final concentration of 3-4 mg/mL.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Biological Evaluation: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the anti-inflammatory activity of new compounds.[10][11][12][13]

Animals:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

-

λ-Carrageenan (1% w/v in sterile saline)

-

Test indole derivative (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Test compound groups (various doses), and Reference drug group.

-

Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

-

Administer the vehicle, test compound, or reference drug orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives saline).

-

Measure the paw volume (Vt) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the paw edema as the increase in paw volume (Vt - V₀).

-

Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

Visualization of Pathways and Workflows

Understanding the molecular mechanisms and the process of discovery is facilitated by clear visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by indole derivatives and a typical workflow for their discovery and development.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Preparation of 2-phenylindole | PDF [slideshare.net]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. studylib.net [studylib.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. abscience.com.tw [abscience.com.tw]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocol for the Purification of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone by Column Chromatography

Authored for: Researchers, scientists, and drug development professionals.

Introduction

2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients. Column chromatography is a standard and effective method for the purification of this and similar indole derivatives from crude reaction mixtures. This document provides a comprehensive protocol for the purification of this compound using normal-phase column chromatography on silica gel. The principles outlined herein are based on established methods for the purification of 3-acylindoles and related heterocyclic compounds.

Data Presentation

The successful purification of this compound relies on the optimization of several chromatographic parameters. The following table summarizes typical parameters and expected outcomes for the purification of this compound and structurally related indole derivatives. These values should serve as a starting point for methods development.

| Parameter | Typical Value / Range | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Adsorbent for separation based on polarity. |

| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Eluent to carry the sample through the stationary phase. |

| Gradient | Isocratic or Step-Gradient (e.g., 5% to 30% Ethyl Acetate in Hexane) | To effectively separate compounds with different polarities. |

| TLC Rf of Target | 0.2 - 0.4 (in elution solvent) | To determine the optimal mobile phase composition. |

| Sample Loading | Dry loading or minimal solvent wet loading | To ensure a concentrated band at the start of the separation. |

| Expected Yield | 75-90% | The anticipated recovery of the pure compound. |

| Expected Purity | >95% (by HPLC or NMR) | The desired purity of the final product. |

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Materials and Equipment

-

Crude this compound

-

Silica gel (60-120 mesh for gravity chromatography; 230-400 mesh for flash chromatography)

-

Hexane (or Petroleum Ether), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Dichloromethane (for sample loading, optional)

-

Glass chromatography column with stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Iodine chamber or other staining reagents (e.g., p-anisaldehyde)

-

Collection tubes or flasks

-

Rotary evaporator

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

-

Prepare TLC Chambers: Add a small amount of various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to different TLC chambers and allow the atmosphere to saturate.

-

Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.

-

Visualize the Spots: Remove the plate and visualize the separated components under a UV lamp (254 nm). Indole compounds are typically UV-active and will appear as dark spots.[1] Further visualization can be achieved using an iodine chamber or a suitable staining agent.

-

Select the Solvent System: The ideal solvent system is one that provides good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.

Column Preparation (Wet Packing Method)

-

Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand over the plug.

-

Prepare Silica Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexane/ethyl acetate).

-

Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

-

Settle the Packing: Open the stopcock to allow the solvent to drain, which helps in settling the silica gel into a uniform bed. Crucially, do not let the solvent level drop below the top of the silica bed at any point.

-

Add Sand: Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

Sample Loading

For optimal separation, the crude sample should be applied to the column in a concentrated band.

-

Wet Loading (for soluble samples): Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.

-

Dry Loading (for less soluble samples): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluting solvent (eluate) in fractions (e.g., 10-20 mL per fraction).

-

Gradient Elution (if necessary): If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise manner (e.g., starting with 5% ethyl acetate, then moving to 10%, 15%, etc.) or as a continuous gradient if using an automated system.

-

Monitor Fractions: Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product. Spot a small amount from each fraction on a TLC plate and develop it in the optimized solvent system.

Isolation of the Pure Compound

-

Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only the pure this compound.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

-

Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualization of Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

References

Application Note: 1H NMR Characterization of 2-chloro-1-(5-fluoro-1H-indol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract